molecular formula C14H8O2 B146243 Anthraquinone-d8 CAS No. 10439-39-1

Anthraquinone-d8

Cat. No. B146243
CAS RN: 10439-39-1
M. Wt: 216.26 g/mol
InChI Key: RZVHIXYEVGDQDX-PGRXLJNUSA-N
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Description

Anthraquinone-d8 Description

Anthraquinones, including Anthraquinone-d8, are a significant class of compounds with a broad spectrum of applications. They are used as colorants and have been utilized for centuries in medical applications such as laxatives, antimicrobial, anti-inflammatory agents, and in the treatment of conditions like constipation, arthritis, multiple sclerosis, and cancer . Anthraquinone-d8, specifically, is a deuterated form of anthraquinone, which means that some of the hydrogen atoms in the molecule have been replaced by deuterium, a heavier isotope of hydrogen. This can be useful in various scientific studies, such as tracing the path of anthraquinones in biological systems or studying the molecular vibrations using spectroscopy .

Synthesis Analysis

The synthesis of anthraquinone derivatives is a field of active research, with new compounds being designed for applications in molecular electronics . These compounds are synthesized using cross-coupling procedures and are characterized by their π-conjugated structures with various substituents attached to the anthraquinone core. The synthesis of anthraquinone derivatives is also crucial for the development of new pharmacological tools, as seen in the creation of peptidyl anthraquinones that show potential as antineoplastic drugs .

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives has been extensively studied. For instance, the crystal structure of a specific anthraquinone derivative designed for DNA intercalation has been established, providing insights into its potential as a DNA-intercalating agent . Additionally, the polarized infrared spectra of single crystals of 9,10-anthraquinone and its deuterated form, 9,10-anthraquinone-d8, have been measured, allowing for a detailed analysis of the vibrational exciton splittings and the assignment of infrared-active fundamental modes .

Chemical Reactions Analysis

Anthraquinone derivatives exhibit a variety of chemical reactions, particularly redox reactions, which are essential for their biological activity and applications in energy storage. For example, anthraquinone derivatives have been investigated as negative electrolyte candidates for aqueous quinone-bromide redox flow batteries due to their rapid redox kinetics and chemical tunability . The redox properties of peptidyl anthraquinones have also been studied, showing their ability to produce free-radical-damaging species similar to their parent drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthraquinone derivatives are influenced by their molecular structure and substituents. Dialkoxy derivatives of anthraquinone have been synthesized and investigated for their electrochemical, optical, and self-assembling properties, with some showing liquid crystalline phases . The interaction of anthraquinone derivatives with DNA, their binding affinities, and their potential as intercalating agents have been analyzed through experimental and computational methods . Furthermore, the interaction of a catechol-functionalized anthraquinone macrocycle with various metal ions has been studied, demonstrating its potential for ion-pair recognition and chromogenic response .

Scientific Research Applications

  • Coordination Chemistry and Biological Applications Anthraquinone has diverse applications in coordination chemistry, including self-assembled systems, coordination polymers, and metal-organic frameworks. Its derivatives exhibit significant electronic and redox properties, impacting biological and chemosensing disciplines (Langdon-Jones & Pope, 2014).

  • Pharmacological Tool Compounds Anthraquinones, including derivatives, are utilized as pharmacological tool compounds for biochemical and pharmacological studies. They serve as lead structures for future drug development, demonstrating biological activities such as antibacterial and anti-inflammatory effects (Malik & Müller, 2016).

  • Cancer Research and Anticancer Agents Research on anthraquinone-based compounds as anticancer agents is increasing. These compounds inhibit cancer progression by targeting essential cellular proteins. The review discusses recent developments in anthraquinone analogues in cancer therapy (Malik et al., 2021).

  • Extraction, Analysis, and Biological Properties Anthraquinones are extracted from various plant species and possess properties like antioxidant, anticancer, anti-inflammatory, and others. This review provides insights into different extraction methods and the biological properties of anthraquinones (Duval et al., 2016).

  • DNA Binding and Antitumor Properties Anthraquinone derivatives, due to their planar tricyclic structure, are studied for their ability to target DNA in cancer therapy. This review focuses on DNA-binding molecules, specifically anthraquinone-based compounds, in anticancer activity through DNA damage mechanisms (Adhikari & Mahar, 2016).

  • Influence on Immune System and T Lymphocytes Studies on anthraquinones like emodin demonstrate their impact on primary human T lymphocyte proliferation, cytokine production, and calcium mobilization, indicating their potential role in immune regulation (Kuo et al., 2001).

  • Energy Storage Applications Anthraquinone derivatives are gaining attention for their application in energy storage, demonstrating significant therapeutic potential in various medical fields (Shafiq et al., 2022).

  • Drug Discovery Targeting Nucleotide-Binding Proteins Anthraquinones are explored as potential P2 receptor antagonists and ectonucleotidase inhibitors, indicating their utility in medicinal chemistry targeting nucleotide-binding proteins (Baqi, 2016).

Safety And Hazards

Anthraquinone-d8, like other Anthraquinones, may cause an allergic skin reaction and is considered a potential carcinogen . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation when handling Anthraquinone-d8 .

Future Directions

The research endeavors towards new anthraquinone-based compounds, including Anthraquinone-d8, are increasing rapidly in recent years. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . Future research is anticipated to improve the anaerobic degradation process .

properties

IUPAC Name

1,2,3,4,5,6,7,8-octadeuterioanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVHIXYEVGDQDX-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574038
Record name (~2~H_8_)Anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthraquinone-d8

CAS RN

10439-39-1
Record name (~2~H_8_)Anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10439-39-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
B Ball, X Zhou, R Liu - Spectrochimica Acta Part A: Molecular and …, 1996 - Elsevier
Density functional theory (using Becke's exchange and Lee-Yang-Parr's correlation functionals (BLYP)) and ab initio Hartree-Fock calculations were carried out in order to investigate …
Number of citations: 26 www.sciencedirect.com
KK Lehmann, J Smolarek, OS Khalil… - Journal of Physical …, 1979 - ACS Publications
The Raman spectra of 9, 10-anthraquinone (AQ) and 9, 10-anthraquinone-d8 are examined. Raman band assignments are made from this data and from a published normal coordinate …
Number of citations: 26 pubs.acs.org
W Xie, C Huang, D Hong, J Hou, X Deng, C Han - SN Applied Sciences, 2020 - Springer
… Anthraquinone-d8 was added in the tea sample extraction process to eliminate the matrix effect. The average recoveries were in the range of 84.2–98.1% at different spiked levels (0.02…
Number of citations: 2 link.springer.com
J Liang, Y Li, Y Bin, R Qiao, L Ke, S Zhong - 2022 - researchsquare.com
… 9,10-anthraquinone-D8 was added to the standard solution or tea sample extract as an internal standard. In addition, Liupao tea samples con rmed to be absent from AQ were used for …
Number of citations: 2 www.researchsquare.com
H Gao, Y Wang, Y Xing, Q Wang… - Food Research and …, 2019 - cabdirect.org
… Abstract : To establish a rapid determination method of anthraquinone in tea by gas chromatography-tandem mass spectrometry (GC -MS/MS), sample added with anthraquinone -D8 …
Number of citations: 3 www.cabdirect.org
S Schoof, H Güsten - Berichte der Bunsengesellschaft für …, 1989 - Wiley Online Library
… 9-Methoxyanthracene-D9 was prepared from perdeuteroanthracene via anthraquinone-D8 and anthrone-D9. In the first step perdeuteroanthracene was oxidized to anthraquinone-D8 …
Number of citations: 12 onlinelibrary.wiley.com
SW Yang, CI Yun, JY Moon, JG Lee, YJ Kim - Food Control, 2022 - Elsevier
… Next, 10.2 mg of the internal standard anthraquinone-d8 was added to 100 mL volumetric … mg/L, 0.025 mg/L, 0.05 mg/L, 0.1 mg/L, 0.2 mg/L, and a 0.1 mg/L anthraquinone-d8 solution. …
Number of citations: 6 www.sciencedirect.com
JA Layshock, G Wilson… - … Toxicology and Chemistry, 2010 - Wiley Online Library
… reason for the low concentrations of 9-FLUO and 9,10-ANTQ detected in the quality control samples could be from impurities of the spiked 9-fluorenone-D8 and 9,10-anthraquinone-D8 …
Number of citations: 113 setac.onlinelibrary.wiley.com
R Zamora, FJ Hidalgo - Food Chemistry, 2021 - Elsevier
… After the heating period, samples were cooled at room temperature, and 2 mL of dichloromethane and 30 μL of internal standard (a solution of 4.98 mg of 9,10-anthraquinone-d8 in 75 …
Number of citations: 8 www.sciencedirect.com
J Liang, Y Li, Y Bin, R Qiao, L Ke… - Food Additives & …, 2023 - Taylor & Francis
… 9,10-anthraquinone-D8 was added to the standard solution or tea sample extract as an internal standard. In addition, Liupao tea samples confirmed to be free of AQ were used for the …
Number of citations: 1 www.tandfonline.com

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